molecular formula C13H10Cl2N2O B239645 2,5-dichloro-N-(4-methylpyridin-2-yl)benzamide

2,5-dichloro-N-(4-methylpyridin-2-yl)benzamide

Cat. No. B239645
M. Wt: 281.13 g/mol
InChI Key: FPWYIXGHMUVEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(4-methylpyridin-2-yl)benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It was originally developed as a vascular disrupting agent, but subsequent research has shown that it also has immune-stimulatory properties that could be useful in the treatment of cancer.

Mechanism of Action

The precise mechanism of action of 2,5-dichloro-N-(4-methylpyridin-2-yl)benzamide is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are signaling molecules that help to regulate the immune response. 2,5-dichloro-N-(4-methylpyridin-2-yl)benzamide has also been shown to disrupt the blood supply to tumors, which can lead to their death.
Biochemical and Physiological Effects
2,5-dichloro-N-(4-methylpyridin-2-yl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its immune-stimulatory properties, it has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of new blood vessels (angiogenesis) that are necessary for tumor growth. It has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 2,5-dichloro-N-(4-methylpyridin-2-yl)benzamide as a research tool is its potency and specificity. It has been shown to have a high degree of selectivity for cancer cells, which means that it is less likely to have off-target effects on healthy cells. However, one of the limitations of 2,5-dichloro-N-(4-methylpyridin-2-yl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of potential future directions for research on 2,5-dichloro-N-(4-methylpyridin-2-yl)benzamide. One area of interest is the development of more effective delivery methods, such as nanoparticle-based formulations. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to benefit from treatment with 2,5-dichloro-N-(4-methylpyridin-2-yl)benzamide. Finally, there is ongoing research into the potential use of 2,5-dichloro-N-(4-methylpyridin-2-yl)benzamide in combination with other anti-cancer agents, such as immune checkpoint inhibitors, to enhance its efficacy.

Synthesis Methods

2,5-dichloro-N-(4-methylpyridin-2-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ammonium acetate to yield the final product.

Scientific Research Applications

2,5-dichloro-N-(4-methylpyridin-2-yl)benzamide has been the subject of numerous scientific studies, particularly in the field of oncology. In preclinical studies, it has been shown to have potent anti-tumor activity against a variety of cancer types, including melanoma, lung cancer, and breast cancer. It has also been shown to enhance the effects of radiation therapy and chemotherapy.

properties

Product Name

2,5-dichloro-N-(4-methylpyridin-2-yl)benzamide

Molecular Formula

C13H10Cl2N2O

Molecular Weight

281.13 g/mol

IUPAC Name

2,5-dichloro-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H10Cl2N2O/c1-8-4-5-16-12(6-8)17-13(18)10-7-9(14)2-3-11(10)15/h2-7H,1H3,(H,16,17,18)

InChI Key

FPWYIXGHMUVEJN-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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